molecular formula C15H22O3 B14400940 3,4-Di-tert-butyl-2-hydroxybenzoic acid CAS No. 87564-38-3

3,4-Di-tert-butyl-2-hydroxybenzoic acid

Cat. No.: B14400940
CAS No.: 87564-38-3
M. Wt: 250.33 g/mol
InChI Key: ABPSJVSWZJJPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Di-tert-butyl-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of two tert-butyl groups attached to the benzene ring, along with a hydroxyl group and a carboxylic acid group. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butyl-2-hydroxybenzoic acid can be achieved through several methods. One common approach involves the reaction of 3,4-Di-tert-butylphenol with carbon dioxide in the presence of a base, such as potassium hydroxide, under high pressure and temperature conditions. This reaction leads to the formation of the desired hydroxybenzoic acid derivative.

Another method involves the use of bismuth-based C–H bond activation and CO2 insertion chemistry. This process starts with the Bi3+ complex of the NCN pincer ligand and involves the formation of oxyarylcarboxy dianion intermediates .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-Di-tert-butyl-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, alcohol derivatives, and various substituted hydroxybenzoic acids.

Scientific Research Applications

3,4-Di-tert-butyl-2-hydroxybenzoic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Di-tert-butyl-2-hydroxybenzoic acid primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound also inhibits the activity of certain enzymes involved in the production of reactive oxygen species, further enhancing its antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

    3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another hydroxybenzoic acid derivative with similar antioxidant properties.

    2,6-Di-tert-butyl-4-methoxyphenol: Known for its use as an antioxidant in food and cosmetics.

    2-tert-Butyl-4-methylphenol: Used as an antioxidant in various industrial applications.

Uniqueness

3,4-Di-tert-butyl-2-hydroxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its combination of tert-butyl groups and hydroxyl group makes it particularly effective as an antioxidant, providing stability to various materials and biological systems.

Properties

CAS No.

87564-38-3

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

3,4-ditert-butyl-2-hydroxybenzoic acid

InChI

InChI=1S/C15H22O3/c1-14(2,3)10-8-7-9(13(17)18)12(16)11(10)15(4,5)6/h7-8,16H,1-6H3,(H,17,18)

InChI Key

ABPSJVSWZJJPOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C=C1)C(=O)O)O)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.